molecular formula C24H28N4O4 B10866094 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10866094
M. Wt: 436.5 g/mol
InChI Key: RIAFYSQWANWTPU-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuroscience and oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation of the indole ring is achieved using methanol in the presence of a catalyst such as sulfuric acid.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution, where the indole derivative reacts with 4-benzylpiperazine.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group on the piperazine ring can be substituted with various electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is studied for its potential as a biochemical probe. It can be used to investigate the function of specific proteins and enzymes in cellular processes.

Medicine

Medically, this compound shows promise as a therapeutic agent. It has been investigated for its potential use in treating neurological disorders such as depression and anxiety, as well as its anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain or enzymes involved in cancer cell proliferation. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the piperazine and carboxamide functionalities, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-31-21-13-18-12-20(26-19(18)14-22(21)32-2)24(30)25-15-23(29)28-10-8-27(9-11-28)16-17-6-4-3-5-7-17/h3-7,12-14,26H,8-11,15-16H2,1-2H3,(H,25,30)

InChI Key

RIAFYSQWANWTPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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